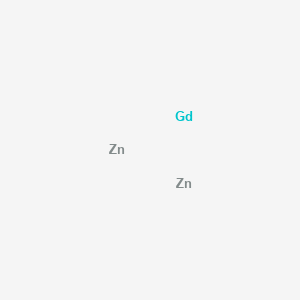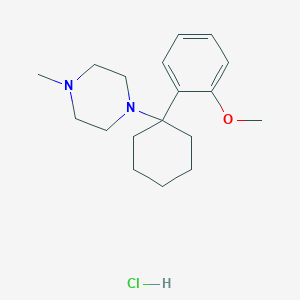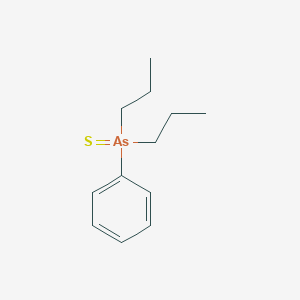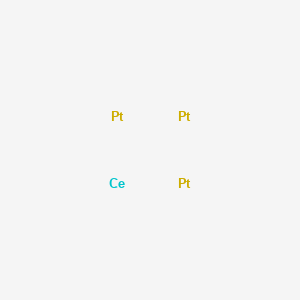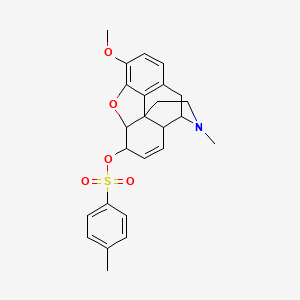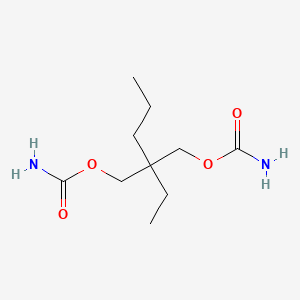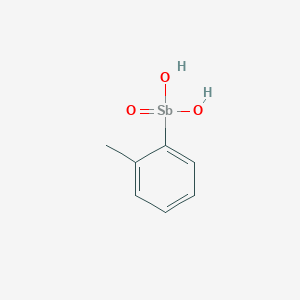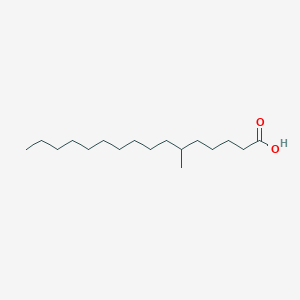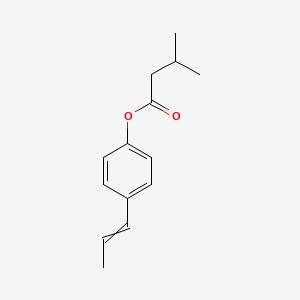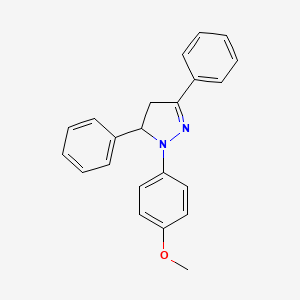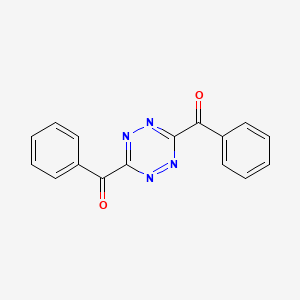
Oxovanadium--hydrogen chloride (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxovanadium–hydrogen chloride (1/1) is a coordination compound that features vanadium in its +4 oxidation state, coordinated to an oxo ligand and a chloride ion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of oxovanadium–hydrogen chloride (1/1) typically involves the reaction of vanadium(IV) oxide sulfate with hydrochloric acid. The reaction proceeds as follows:
VOSO4+2HCl→VOCl2+H2SO4
The resulting oxovanadium dichloride can then be purified through recrystallization.
Industrial Production Methods: Industrial production of oxovanadium–hydrogen chloride (1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the concentration of reactants, temperature, and reaction time.
Types of Reactions:
Oxidation: Oxovanadium–hydrogen chloride (1/1) can undergo oxidation to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: The chloride ligand can be substituted with other ligands, such as water, amines, or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products:
Oxidation: Formation of vanadium(V) oxo compounds.
Reduction: Formation of vanadium(III) or vanadium(II) compounds.
Substitution: Formation of various vanadium complexes with different ligands.
科学研究应用
Oxovanadium–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions and polymerization processes.
Biology: Investigated for its potential as an insulin-mimetic agent, showing promise in the treatment of diabetes.
Medicine: Studied for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of advanced materials, such as vanadium-based batteries and electronic devices.
作用机制
The mechanism of action of oxovanadium–hydrogen chloride (1/1) involves its ability to interact with various molecular targets and pathways:
Catalysis: Acts as a Lewis acid, facilitating the activation of substrates in catalytic cycles.
Biological Activity: Mimics the action of insulin by activating insulin receptor pathways, leading to glucose uptake in cells.
Anticancer Activity: Induces apoptosis in cancer cells through the mitochondrial-dependent pathway, involving the activation of caspases and the release of cytochrome c.
相似化合物的比较
Oxovanadium(IV) sulfate: Another vanadium(IV) compound with similar oxidation and reduction properties.
Oxovanadium(IV) acetylacetonate: A vanadium(IV) complex with different ligands, used in similar catalytic applications.
Vanadyl(IV) acetylacetonate: A widely studied vanadium(IV) compound with applications in catalysis and materials science.
Uniqueness: Oxovanadium–hydrogen chloride (1/1) is unique due to its specific coordination environment and the presence of chloride as a ligand. This gives it distinct reactivity and stability compared to other oxovanadium compounds. Its ability to undergo ligand substitution reactions also makes it versatile for various applications.
属性
CAS 编号 |
13520-87-1 |
|---|---|
分子式 |
ClHOV |
分子量 |
103.40 g/mol |
IUPAC 名称 |
oxovanadium;hydrochloride |
InChI |
InChI=1S/ClH.O.V/h1H;; |
InChI 键 |
MGJGTOVYGYYQJJ-UHFFFAOYSA-N |
规范 SMILES |
O=[V].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


